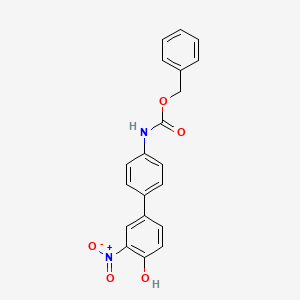

4-(4-Cbz-Aminopheny)-2-nitrophenol, 95%

Description

4-(4-Cbz-Aminophenyl)-2-nitrophenol is a nitroaromatic compound featuring a carbobenzyloxy (Cbz)-protected amine group at the 4-position of the phenyl ring and a nitro group at the 2-position of the phenolic ring. The Cbz group (C₇H₇O₂) serves as a protective moiety for the amine, enhancing stability during synthetic processes. With 95% purity, this compound is typically used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where controlled deprotection of the Cbz group enables selective functionalization .

Key structural attributes:

- Molecular Formula: C₂₀H₁₇N₃O₅ (calculated based on substituents).

- Functional Groups: Nitro (-NO₂), phenolic hydroxyl (-OH), Cbz-protected amine (-NH-Cbz).

- Applications: Precursor for amine-containing pharmaceuticals, catalyst in reduction reactions, and building block for dyes.

Properties

IUPAC Name |

benzyl N-[4-(4-hydroxy-3-nitrophenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c23-19-11-8-16(12-18(19)22(25)26)15-6-9-17(10-7-15)21-20(24)27-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHBCDSCSFGOUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC(=C(C=C3)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(4-Cbz-Aminophenyl)-2-nitrophenol with analogous nitroaromatic compounds:

Reactivity and Catalytic Behavior

- Reduction of Nitro Groups: The nitro group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol is reducible to an amine under catalytic conditions (e.g., using AgNi@ZnO nanocomposites), similar to 2-nitrophenol . However, the presence of the Cbz group necessitates a two-step process: nitro reduction followed by Cbz deprotection. Example: 2-Nitrophenol reduces to 2-aminophenol in 60 seconds (UV-vis absorption shift from 415 nm to 290 nm) .

- Acid-Base Properties: Unlike unprotected aminophenols (e.g., 4-Amino-3-nitrophenol), the Cbz group in 4-(4-Cbz-Aminophenyl)-2-nitrophenol suppresses protonation/deprotonation at the amine site, altering solubility in aqueous media .

Analytical Differentiation

- UV-vis Spectroscopy: The absorption maxima of nitrophenols depend on substituent positions. For example: 2-Nitrophenol: λmax = 415 nm . 4-Nitrophenol: λmax = 400 nm . 4-(4-Cbz-Aminophenyl)-2-nitrophenol: Expected λmax ~350–370 nm (Cbz group red-shifts absorption).

- Chromatographic Separation: Overlapping signals of nitrophenol isomers (e.g., 2- vs. 4-nitrophenol) require advanced techniques like partial least squares (PLS) for quantification .

Key Research Findings

Catalytic Efficiency: 2-Nitrophenol reduction achieves 100% conversion in 60 seconds, while bulkier analogs (e.g., Cbz-protected compounds) require longer reaction times due to steric hindrance .

Solubility Trends: Hydrophobicity increases with protective groups: 4-(4-Cbz-Aminophenyl)-2-nitrophenol > 4-Amino-3-nitrophenol > 2-nitrophenol .

Synthetic Flexibility: The Cbz group allows orthogonal deprotection strategies, making 4-(4-Cbz-Aminophenyl)-2-nitrophenol more versatile than methyl ethers (e.g., 4-Nitroanisole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.